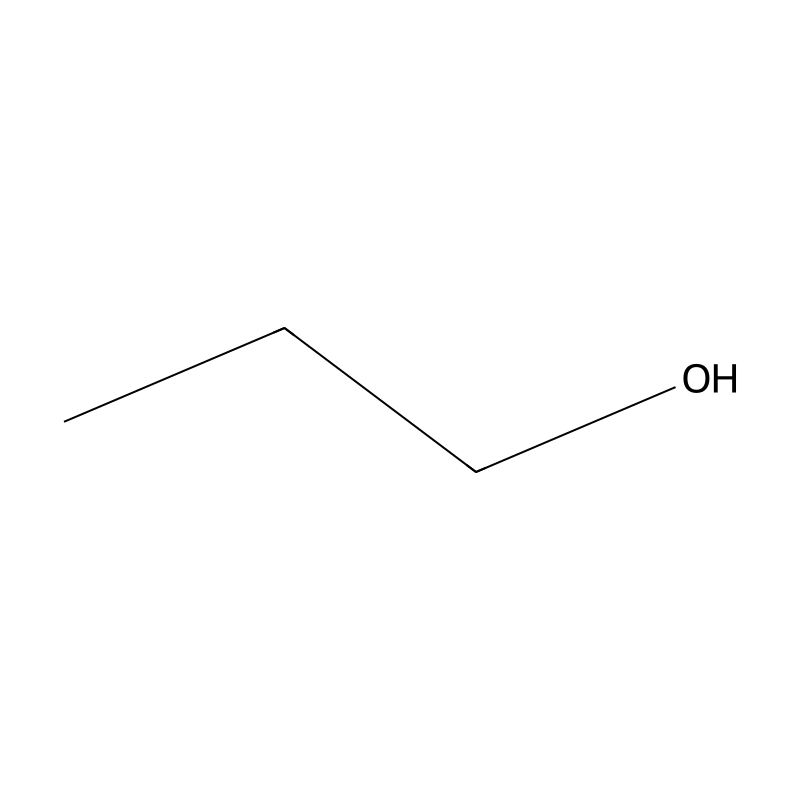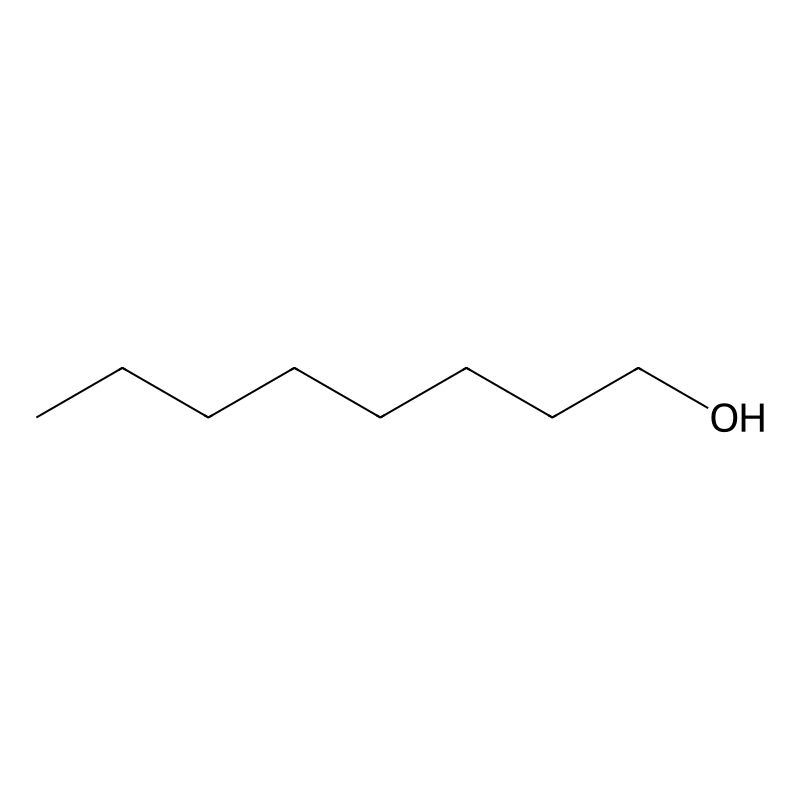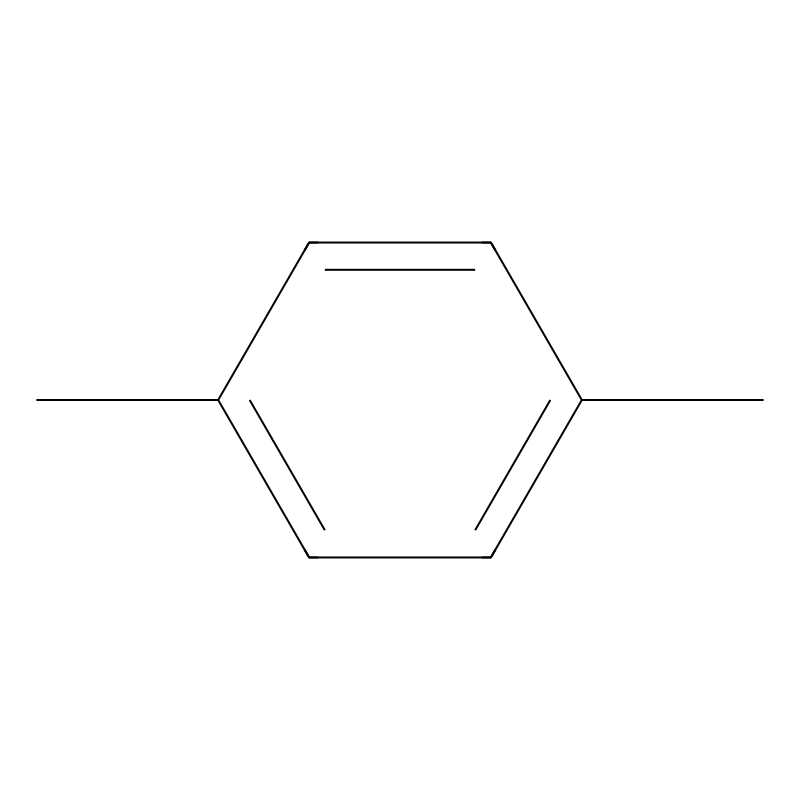Organic Pollutant Standards
CAS No.:71-23-8
Molecular Formula:C3H8O
C3H8O
CH3CH2CH2OH
C3H8O
CH3CH2CH2OH
Molecular Weight:60.10 g/mol
Availability:
In Stock
CAS No.:111-87-5
Molecular Formula:C8H18O
C8H18O
CH3(CH2)6CH2OH
C8H18O
CH3(CH2)6CH2OH
Molecular Weight:130.23 g/mol
Availability:
In Stock
CAS No.:95-47-6
Molecular Formula:C6H4(CH3)2
C8H10
C8H10
C8H10
C8H10
Molecular Weight:106.16 g/mol
Availability:
In Stock
CAS No.:106-42-3
Molecular Formula:C6H4(CH3)2
C8H10
C8H10
C8H10
C8H10
Molecular Weight:106.16 g/mol
Availability:
In Stock
CAS No.:67-68-5
Molecular Formula:C2H6OS
C2H6OS
(CH3)2SO
C2H6OS
(CH3)2SO
Molecular Weight:78.14 g/mol
Availability:
In Stock
CAS No.:75-89-8
Molecular Formula:C2H3F3O
Molecular Weight:100.04 g/mol
Availability:
In Stock





